molecular formula C21H16Cl4N2O2 B11108439 N,N'-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

N,N'-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

Cat. No.: B11108439
M. Wt: 470.2 g/mol
InChI Key: ZHCTVPMDSYPJRO-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-dichlorophenyl)bicyclo[221]hept-5-ene-2,3-dicarboxamide is a complex organic compound characterized by its bicyclic structure and the presence of dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 3,4-dichloroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the amide bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or nitric acid under controlled temperature conditions.

Major Products Formed

Scientific Research Applications

N,N’-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A precursor used in the synthesis of the compound.

    Chlorendic acid: Another compound with a similar bicyclic structure and chlorinated phenyl groups.

Uniqueness

N,N’-bis(3,4-dichlorophenyl)bicyclo[22

This detailed article provides a comprehensive overview of N,N’-bis(3,4-dichlorophenyl)bicyclo[221]hept-5-ene-2,3-dicarboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16Cl4N2O2

Molecular Weight

470.2 g/mol

IUPAC Name

2-N,3-N-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

InChI

InChI=1S/C21H16Cl4N2O2/c22-14-5-3-12(8-16(14)24)26-20(28)18-10-1-2-11(7-10)19(18)21(29)27-13-4-6-15(23)17(25)9-13/h1-6,8-11,18-19H,7H2,(H,26,28)(H,27,29)

InChI Key

ZHCTVPMDSYPJRO-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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